molecular formula C20H18N4OS2 B3013286 N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-62-9

N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3013286
CAS No.: 851131-62-9
M. Wt: 394.51
InChI Key: PDAJIRFKNGIOPJ-UHFFFAOYSA-N
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Description

The compound N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide (CAS: 79420-24-9) features a benzothiazole core linked via a thioacetamide bridge to a 1-(2,3-dimethylphenyl)-substituted imidazole. Its molecular formula is C₁₆H₁₂N₄OS₂, with a molecular weight of 340.423 g/mol .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-13-6-5-8-16(14(13)2)24-11-10-21-20(24)26-12-18(25)23-19-22-15-7-3-4-9-17(15)27-19/h3-11H,12H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAJIRFKNGIOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.

1. Chemical Structure and Synthesis

This compound is a derivative of benzothiazole and imidazole, which are known for their diverse biological properties. The synthesis typically involves the reaction of 2-aminobenzothiazole with appropriate thioacetic acid derivatives under controlled conditions.

Synthesis Overview:

  • Reagents: 2-Aminobenzothiazole, 2,3-dimethylphenyl isothiocyanate.
  • Conditions: Reflux in an organic solvent (e.g., ethanol) for several hours.
  • Yield: High purity through recrystallization and chromatography techniques.

2.1 Antimicrobial Activity

Research has shown that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various strains of bacteria and fungi:

Microorganism Activity Reference
Staphylococcus aureusStrong activity against MRSA
Candida albicansEffective at low concentrations
Escherichia coliModerate activity

Studies indicate that the presence of the benzothiazole moiety enhances the antimicrobial efficacy by disrupting microbial cell membranes or inhibiting critical enzymatic pathways.

2.2 Anticancer Properties

The anticancer potential of this compound has been explored in several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A431 (human epidermoid)1.61 ± 1.92Induction of apoptosis
U251 (glioblastoma)1.98 ± 1.22Cell cycle arrest

The structure-activity relationship suggests that substitutions on the phenyl ring significantly influence cytotoxicity, with electron-donating groups enhancing activity against cancer cells by promoting interactions with target proteins involved in cell proliferation and survival pathways .

2.3 Anti-inflammatory Activity

The compound has also been investigated for its potential as a COX-2 inhibitor, which is crucial in mediating inflammatory responses:

Activity Type Effectiveness Reference
COX-2 InhibitionSignificant reduction observed

In vivo studies have indicated that the compound may reduce inflammation markers in animal models, suggesting its therapeutic potential for inflammatory diseases.

3. Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity against various cell lines, revealing that modifications to the thiazole ring significantly impacted potency .
  • Antifungal Activity Assessment : Research demonstrated that certain thiazole derivatives exhibited broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating potential clinical applications .
  • Structure-Based Drug Design : Molecular docking studies have been employed to predict interactions between this compound and target proteins involved in cancer progression and inflammation .

Scientific Research Applications

Synthetic Route

The synthetic route can be summarized as follows:

  • Starting Materials : 2-Aminobenzothiazole and 2,3-dimethylphenylimidazole.
  • Reaction Conditions : Conducted in anhydrous conditions using solvents like dichloromethane or DMF.
  • Purification : The product is purified using recrystallization or chromatography techniques.

Biological Activities

N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. In a study evaluating various heteroarylated benzothiazoles, including this compound, it was found to have notable activity against a panel of pathogens including bacteria and fungi . The presence of specific substituents on the benzothiazole ring enhances its antibacterial efficacy, particularly against resistant strains like Staphylococcus aureus and Candida species .

Anticancer Properties

The compound has also been explored for its anticancer potential. Benzothiazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that modifications in the structure can lead to increased potency against specific cancer types .

Case Studies

Several case studies have documented the effectiveness of this compound in different applications:

  • Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that specific functional groups contribute to its efficacy .
  • Antifungal Activity : In vitro tests showed promising results against drug-resistant fungal strains, suggesting potential for therapeutic development in treating fungal infections .
  • Cancer Cell Lines : Research involving various cancer cell lines indicated that this compound could inhibit cell growth and induce apoptosis, making it a candidate for further investigation as an anticancer agent .

Summary of Applications

Application AreaDescription
Antimicrobial Effective against bacteria and fungi, particularly resistant strains
Anticancer Potential to inhibit growth in various cancer cell lines
Material Science Used as a precursor for synthesizing advanced materials and dyes

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations and Substituent Effects

Key Structural Features
  • Core Heterocycles : The compound combines benzothiazole (electron-deficient aromatic system) and imidazole (electron-rich heterocycle), linked by a thioacetamide group.
Comparison Table of Analogues
Compound ID/Name Substituents/Modifications Molecular Formula Key Properties/Activities
Target Compound 1-(2,3-Dimethylphenyl)-imidazole C₁₆H₁₂N₄OS₂ High lipophilicity; structural data only
9c 4-Bromophenyl on thiazole-triazole Not reported Docking studies suggest strong binding to active sites
9j Quinoline core, 4-nitrophenyl C₂₅H₁₇N₅O₂S IR: C=O (1637 cm⁻¹); ¹H NMR: aromatic signals
6d Nitrobenzothiazole, thiadiazole-urea C₁₉H₁₄N₆O₃S₂ VEGFR-2 inhibition (anticancer activity)
Compound 9 () 4-Nitrophenylamino-thiadiazole C₁₆H₁₂N₆O₃S₂ Antinociceptive activity in mice (100 mg/kg)
Compound 5 () 3-Chlorophenyl, benzoyl-imidazole C₂₂H₁₇ClN₄O₂S IR: C-Cl (781 cm⁻¹); antimicrobial potential

Spectral and Physicochemical Properties

  • IR Spectroscopy :
    • The target compound’s thioacetamide bridge is expected to show C=O stretches near 1637–1670 cm⁻¹, consistent with analogues like 9j and 6d .
    • Aromatic C-H stretches (3050–3100 cm⁻¹) and N-H bends (1550–1600 cm⁻¹) align with benzothiazole-imidazole hybrids .
  • NMR Data :
    • Aromatic protons in the dimethylphenyl group would resonate at δ 6.8–7.5 ppm, similar to 9k (δ 7.2–7.8 ppm for naphthalene protons) .
  • Melting Points :
    • The 2,3-dimethylphenyl group may lower melting points compared to nitro-substituted analogues (e.g., 9j : 180–182°C; 9m : 191–193°C) due to reduced crystallinity .

Molecular Docking and Binding Modes

  • highlights compound 9c (bromophenyl-substituted) in docking studies, showing interactions with active sites via halogen bonding . The target compound’s dimethylphenyl group may engage in π-π stacking or van der Waals interactions, altering binding affinity.
  • identifies 6d as a VEGFR-2 inhibitor, with the nitro group positioning the compound in the ATP-binding pocket . Substituting nitro with dimethylphenyl could shift selectivity to other kinases.

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